L-Arginine mono((R)-thiazolidine-4-carboxylate)
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Overview
Description
L-Arginine mono(®-thiazolidine-4-carboxylate) is a compound that combines L-Arginine, a semi-essential amino acid, with ®-thiazolidine-4-carboxylate, a derivative of thiazolidine L-Arginine is known for its role in protein synthesis and as a precursor for nitric oxide, which is crucial for various physiological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine mono(®-thiazolidine-4-carboxylate) typically involves the reaction of L-Arginine with ®-thiazolidine-4-carboxylic acid. The reaction is carried out in an aqueous medium, often under acidic or basic conditions to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as crystallization or chromatography to isolate the compound.
Industrial Production Methods
Industrial production of L-Arginine mono(®-thiazolidine-4-carboxylate) may involve microbial fermentation processes, where genetically engineered microorganisms are used to produce L-Arginine. The ®-thiazolidine-4-carboxylate can be synthesized separately and then combined with L-Arginine through chemical synthesis. The final product is purified and tested for quality before being used in various applications.
Chemical Reactions Analysis
Types of Reactions
L-Arginine mono(®-thiazolidine-4-carboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
L-Arginine mono(®-thiazolidine-4-carboxylate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular metabolism and as a precursor for nitric oxide.
Medicine: Investigated for its potential therapeutic effects, including wound healing, immune modulation, and cardiovascular health.
Industry: Utilized in the production of pharmaceuticals, dietary supplements, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of L-Arginine mono(®-thiazolidine-4-carboxylate) involves its metabolism into L-Arginine and ®-thiazolidine-4-carboxylate. L-Arginine is converted into nitric oxide, which acts as a vasodilator, improving blood flow and cardiovascular health. The ®-thiazolidine-4-carboxylate component may have additional biological effects, such as antioxidant properties and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A semi-essential amino acid with similar nitric oxide-producing properties.
Thiazolidine-4-carboxylate: A derivative of thiazolidine with potential antioxidant effects.
L-Citrulline: Another amino acid involved in the nitric oxide cycle, often used in combination with L-Arginine.
Uniqueness
L-Arginine mono(®-thiazolidine-4-carboxylate) is unique due to its combined properties of L-Arginine and ®-thiazolidine-4-carboxylate. This combination enhances its potential therapeutic effects and broadens its applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
97358-56-0 |
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Molecular Formula |
C10H21N5O4S |
Molecular Weight |
307.37 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(4R)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C4H7NO2S/c7-4(5(11)12)2-1-3-10-6(8)9;6-4(7)3-1-8-2-5-3/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3,5H,1-2H2,(H,6,7)/t4-;3-/m00/s1 |
InChI Key |
JEOQACOXAOEPLX-WOYAITHZSA-N |
Isomeric SMILES |
C1[C@H](NCS1)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
C1C(NCS1)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
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